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Compound of Interest

Compound Name: 11-Dehydroxyisomogroside V

Cat. No.: B15595765 Get Quote

1. High-Intensity Natural Sweeteners:

Mogroside V and its isomers are potent non-nutritive sweeteners, making them excellent

candidates for sugar replacement in a wide array of food and beverage products. Their primary

application lies in reducing the caloric content of products without compromising sweetness.

Mogroside V is reported to be 250 to 425 times sweeter than sucrose.[1][2][3] Siamenoside I,

another mogroside, is even sweeter, at approximately 563 times the sweetness of a 5%

sucrose solution.[1]

2. Food and Beverage Formulations:

Mogrosides are widely used in various food and beverage categories, including:

Beverages: Teas, coffees, juices, flavored waters, and carbonated drinks.[4][5]

Dairy Products: Yogurts and ice creams.[5]

Baked Goods: Cakes, cookies, and pastries.[5][6]

Confectionery: Candies and chocolates.[4][5]

Table-top Sweeteners: As a direct sugar substitute for consumers.[2][4]

3. Stability in Food Processing:
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Mogroside V exhibits significant stability under typical food processing conditions:

Thermal Stability: It is stable at temperatures up to 120°C, making it suitable for baking and

other heat-treated products.[2][7]

pH Stability: It remains stable across a broad pH range.[7]

Storage Stability: Mogroside V shows good stability during long-term storage at room

temperature and even at freezing temperatures.[2]

4. Sensory Profile:

Monk fruit extracts containing mogrosides are noted for having a clean sweet taste with

minimal bitter aftertaste compared to some other high-intensity sweeteners like saccharin and

acesulfame K.[2] However, some off-notes have been reported, which can be addressed

through enzymatic modification (transglycosylation) to improve the flavor profile.[8][9]

5. Health and Nutritional Aspects:

Non-Caloric: Mogrosides are not metabolized by the body for energy, contributing zero

calories to the diet.[6][10]

Non-Glycemic: They do not raise blood glucose levels, making them a suitable sweetener for

individuals with diabetes.[4][6][11]

Potential Health Benefits: Research suggests that mogrosides may possess antioxidant and

anti-inflammatory properties.[1][11][12][13]

Quantitative Data Summary
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Property
Mogroside
V

Isomogrosi
de V

Siamenosid
e I

11-
Oxomogros
ide V

Reference

Relative

Sweetness

(vs. Sucrose)

250-425x ~500x ~563x 84x [1][4][14]

Caloric Value 0 kcal/g 0 kcal/g 0 kcal/g 0 kcal/g [6][10]

Typical

Concentratio

n in Monk

Fruit Extract

30-40% Present 1-10% 1-10% [2]

Experimental Protocols
1. Protocol for Quantification of Mogroside V in Food Matrices

This protocol outlines a general method for the analysis of Mogroside V in a food product using

High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of Mogroside V in a given food sample.

Principle: Separation and quantification of Mogroside V based on its physicochemical

properties using reversed-phase HPLC with UV detection.

Materials:

Mogroside V analytical standard

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid (optional, for mobile phase modification)

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.mdpi.com/2304-8158/13/14/2278
https://www.gbpuat.res.in/uploads/archive/17.3.1.pdf
https://www.researchgate.net/figure/Structures-of-iso-mogroside-V-1-and-other-mogrosides-isolated-from-Luo-Han-Guo-extract_fig2_26697377
https://www.droracle.ai/articles/32397/what-are-the-effects-of-siraitia-grosvenorii-monk-fruit
http://www.stmonk.com/news/mogroside-a-new-world-of-natural-sweeteners_77.html
https://www.foodstandards.gov.au/sites/default/files/food-standards-code/applications/Documents/A1129%20SD1%20at%20approval.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Syringe filters (0.45 µm)

HPLC system with a C18 column and UV detector

Procedure:

Sample Preparation:

Homogenize the food sample.

Extract the mogrosides using a suitable solvent (e.g., 50% ethanol in water).[15]

Centrifuge the extract to remove solid particles.

Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix

components.[2]

Filter the final extract through a 0.45 µm syringe filter.

HPLC Analysis:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of water and acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV at approximately 210 nm.

Injection Volume: 20 µL.

Quantification:

Prepare a calibration curve using the Mogroside V analytical standard.

Calculate the concentration of Mogroside V in the sample by comparing its peak area to

the calibration curve.

2. Protocol for Sensory Evaluation of Sweetness Intensity
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This protocol describes a method to determine the relative sweetness of a mogroside solution

compared to sucrose.

Objective: To quantify the sweetness intensity of a mogroside sample.

Principle: A trained sensory panel compares the sweetness of the mogroside solution to a

series of sucrose solutions of known concentrations.

Materials:

Mogroside sample

Sucrose

Deionized water

Standard laboratory glassware

Procedure:

Panelist Training: Train a panel of assessors to recognize and rate sweetness intensity.

Sample Preparation:

Prepare a series of sucrose solutions with increasing concentrations (e.g., 2%, 4%, 6%,

8%, 10% w/v).

Prepare a solution of the mogroside sample at a known concentration.

Sensory Test:

Present the samples to the panelists in a randomized order.

Ask panelists to rate the sweetness intensity of each sample on a line scale or by using

a paired comparison method against the sucrose standards.[16]

Data Analysis:

Determine the sucrose concentration that is equi-sweet to the mogroside solution.
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Calculate the relative sweetness by dividing the sucrose concentration by the

mogroside concentration.
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Caption: Experimental workflow for the extraction, purification, and analysis of mogrosides from

Monk Fruit.
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Caption: Simplified biosynthetic pathway of Mogroside V in Siraitia grosvenorii.[7][17]
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Caption: Metabolic fate of mogrosides in the human body.[18][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jafc.0c07267
https://pubmed.ncbi.nlm.nih.gov/33428404/
https://pubmed.ncbi.nlm.nih.gov/33428404/
http://www.stmonk.com/news/mogroside-a-new-world-of-natural-sweeteners_77.html
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2023.1253255/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2023.1253255/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10093486/
https://www.researchgate.net/publication/5989105_The_antioxidant_activities_of_natural_sweeteners_mogrosides_from_fruits_of_Siraitia_grosvenori
https://www.researchgate.net/figure/Structures-of-iso-mogroside-V-1-and-other-mogrosides-isolated-from-Luo-Han-Guo-extract_fig2_26697377
https://www.fda.gov/files/food/published/GRAS-Notice-000629---Siraitia-grosvenorii-Swingle-%28Luo-Han-Guo%29-fruit-extract.pdf
https://patents.google.com/patent/EP2188300A2/en
https://patents.google.com/patent/EP2188300A2/en
https://www.pnas.org/doi/10.1073/pnas.1604828113
https://pubmed.ncbi.nlm.nih.gov/33387567/
https://pubmed.ncbi.nlm.nih.gov/33387567/
https://www.researchgate.net/publication/348112150_Comparative_In_Vitro_Metabolism_of_Purified_Mogrosides_Derived_from_Monk_Fruit_Extracts
https://www.benchchem.com/product/b15595765#applications-of-11-deoxyisomogroside-v-in-food-science-research
https://www.benchchem.com/product/b15595765#applications-of-11-deoxyisomogroside-v-in-food-science-research
https://www.benchchem.com/product/b15595765#applications-of-11-deoxyisomogroside-v-in-food-science-research
https://www.benchchem.com/product/b15595765#applications-of-11-deoxyisomogroside-v-in-food-science-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15595765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

